molecular formula C9H14N2O2 B1472582 3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-76-9

3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1472582
CAS RN: 2098074-76-9
M. Wt: 182.22 g/mol
InChI Key: UGRMBSBXTNOTDQ-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound .


Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

The compound 3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, belonging to the dihydropyrimidine-2,4(1H,3H)-dione derivatives class, has been synthesized and characterized as part of a study on novel compounds with potential cytotoxic properties. The research involved a multi-step synthesis process starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor, leading to the formation of dihydropyrimidine-2,4(1H,3H)-dione derivatives through acid-amine coupling, de-Boc, and cyclization reactions. The structural identification of the synthesized compounds was confirmed using spectroscopic (1H, 13C NMR, and Mass) and analytical techniques, showcasing the method's ability to yield these compounds with modest to high efficiency (Udayakumar, Gowsika, & Pandurangan, 2017).

Crystal Structure Analysis

Another study focused on the crystal structure analysis of a closely related tetrahydropyrimidine-2,4-dione derivative, providing insights into the molecular and crystallographic characteristics of these compounds. The analysis revealed nearly planar pyrimidine rings and specific hydrogen bonding patterns that contribute to the stability of the crystal structure, indicating the intricate molecular interactions that define the structural integrity of these derivatives (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Transformations

Further investigations into the chemical reactivity of pyrimidine-2,4-dione derivatives have led to the discovery of novel synthetic routes and transformations. For example, the cyclization of carbonyl-4-R-thiosemicarbazides in a basic medium produced 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones, showcasing the versatility of these compounds in undergoing chemical modifications to yield structurally diverse derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-ethyl-6-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(12)5-7(6(2)3)10-9(11)13/h5-6H,4H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRMBSBXTNOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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